N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide
Description
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide is a structurally complex ethanediamide derivative featuring a piperidine core modified with a 2,5-dimethylbenzenesulfonyl group and a 2-fluorophenyl substituent. Its design incorporates sulfonyl and fluorinated aromatic moieties, which are common in bioactive molecules due to their roles in enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-10-11-17(2)21(15-16)32(30,31)27-14-6-5-7-18(27)12-13-25-22(28)23(29)26-20-9-4-3-8-19(20)24/h3-4,8-11,15,18H,5-7,12-14H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFYIAISHCWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with piperidine under basic conditions.
Attachment of the Ethanediamide Moiety: The intermediate is then reacted with ethylenediamine to form the ethanediamide linkage.
Introduction of the Fluorophenyl Group: Finally, the compound is reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials due to its unique chemical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related amides and sulfonamides from the literature.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()
- Core Structure : Propanamide backbone with a 2-fluoro-biphenyl group and indole moiety.
- Key Differences :
- Synthesis : Prepared via amide coupling between flurbiprofen (anti-inflammatory agent) and tryptamine, highlighting the use of fluorinated aromatic systems in bioactive amides.
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide ()
- Core Structure : Ethanediamide backbone with a piperidinyl group and trifluoromethylphenyl substituent.
- Key Differences :
- Functional Implications : The trifluoromethyl group could improve metabolic stability but reduce solubility compared to the target compound’s 2-fluorophenyl group.
Sulfonamide Derivatives with Piperidinyloxy Groups ()
- Core Structure : Sulfonamide derivatives (e.g., 2e and 2f) with tetramethylpiperidinyloxy and aryl groups.
- Key Differences :
- Synthesis : Achieved via GP1 methodology with moderate yields (66–75%), suggesting comparable synthetic challenges for structurally complex piperidine derivatives.
Comparative Data Table
Research Findings and Implications
- Structural Trends : Fluorinated and sulfonyl groups are prevalent in all compared compounds, underscoring their importance in optimizing drug-like properties.
- Synthetic Challenges : Piperidine-containing derivatives (e.g., target compound and –3) often require multi-step synthesis and chromatographic purification, as seen in .
- Functional Trade-offs : While the target compound’s 2-fluorophenyl group may offer balanced lipophilicity, ’s trifluoromethyl group could enhance target engagement at the cost of solubility .
Biological Activity
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide is a complex organic compound known for its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are recognized for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. The unique structure of this compound, characterized by a piperidine ring and various substituents, suggests that it may interact with multiple biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C24H31N3O5S, with a molecular weight of approximately 473.59 g/mol. The compound features a sulfonamide moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H31N3O5S |
| Molecular Weight | 473.59 g/mol |
| CAS Number | 898407-12-0 |
| Key Functional Groups | Piperidine, Sulfonamide |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. It is hypothesized that the sulfonamide group may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms. This interaction can lead to modulation of various biological processes, contributing to its potential therapeutic effects.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that sulfone derivatives can effectively inhibit the growth of bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentration (EC50) values indicating promising antibacterial potential .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses. This could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
- Study on Sulfone Derivatives : A series of sulfone derivatives were synthesized and evaluated for their antibacterial activity against various pathogens. The results indicated that certain derivatives showed superior efficacy compared to traditional antibiotics .
- Mechanistic Insights : Another study explored the mechanism of action for related compounds, revealing that they could modulate signaling pathways associated with inflammation and microbial resistance .
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